2-({1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring two key substituents:
A piperidin-4-yloxy group linked to a 3,3-difluorocyclobutylmethyl moiety at the 2-position of the pyrimidine core.
A 1-methyl-1H-pyrazol-4-yl group at the 5-position of the pyrimidine.
The 3,3-difluorocyclobutylmethyl-piperidine moiety likely contributes to conformational rigidity and enhanced metabolic stability due to fluorine substitution, while the pyrazole group may influence target binding affinity.
Properties
IUPAC Name |
2-[1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N5O/c1-24-12-15(10-23-24)14-8-21-17(22-9-14)26-16-2-4-25(5-3-16)11-13-6-18(19,20)7-13/h8-10,12-13,16H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMJPFACAAKLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4CC(C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs or functional group substitutions with the target molecule, enabling comparative analysis of design strategies and inferred properties.
Piperidine-Substituted Pyrimidines
Inferences :
- Fluorinated Cyclic Substituents : The 3,3-difluorocyclobutyl group in the target compound balances lipophilicity and metabolic stability compared to aromatic substituents (e.g., trifluoromethylpyridine in ), which may improve oral bioavailability.
- Piperidine Linkers : The ether linkage (piperidin-4-yloxy) in the target compound may enhance solubility versus amine-linked analogs (e.g., ).
Pyrazolo-Pyrimidine Hybrids
Inferences :
- Core Rigidity: The pyrimidine core in the target compound offers synthetic flexibility compared to fused thieno-pyrimidine systems (e.g., ), which may improve selectivity.
- Pyrazole vs. Thiophene : The 1-methylpyrazole substituent in the target compound may reduce off-target interactions compared to thiophene-containing analogs.
Kinase Inhibitors with Fluorinated Motifs
Inferences :
- Fluorinated Cyclic Groups : The 3,3-difluorocyclobutyl group in the target compound may mimic the conformational effects of difluorocyclopropyl groups in kinase inhibitors (e.g., ), enhancing target binding.
- Piperidine Modifications : Substituting dichlorobenzyl () with difluorocyclobutylmethyl may reduce toxicity risks associated with halogenated aromatics.
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